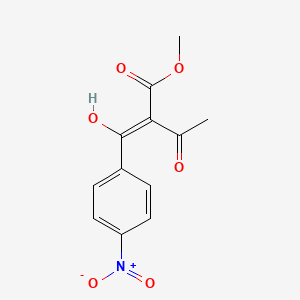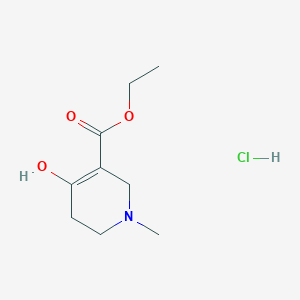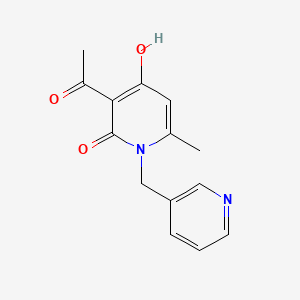
methyl 2-acetyl-3-hydroxy-3-(4-nitrophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetyl-3-hydroxy-3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also commonly referred to as MNPA and is a yellow crystalline powder that is soluble in organic solvents. MNPA is a versatile compound that has shown promising results in various applications, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA exhibits its anti-inflammatory and antioxidant properties through the inhibition of various inflammatory mediators and the scavenging of free radicals. Additionally, MNPA has been shown to inhibit the growth of cancer cells through the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit various biochemical and physiological effects. Studies have shown that MNPA exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, MNPA has been shown to exhibit anticancer activity, making it a potential lead compound in the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages and limitations for lab experiments. One of the advantages of MNPA is its ease of synthesis, making it a popular compound in scientific research. Additionally, MNPA has shown promising results in various research applications, including medicinal chemistry and material science. However, one of the limitations of MNPA is its relatively low solubility in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on MNPA. One potential future direction is the development of new drugs based on the anti-inflammatory, antioxidant, and anticancer properties of MNPA. Additionally, MNPA has shown potential in the field of material science, with applications in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of MNPA and its potential applications in various fields.
Conclusion:
In conclusion, MNPA is a versatile compound that has shown promising results in various scientific research applications. MNPA exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the development of new drugs. Additionally, MNPA has shown potential in the field of material science. Further research is needed to fully understand the mechanism of action of MNPA and its potential applications in various fields.
Synthesemethoden
MNPA can be synthesized through various methods, including the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and methyl acetoacetate in the presence of a base catalyst. Other methods include the aldol condensation reaction between 4-nitrobenzaldehyde and diethyl malonate in the presence of a base catalyst. The synthesis of MNPA is a relatively simple process that can be achieved through various methods, making it a popular compound in scientific research.
Wissenschaftliche Forschungsanwendungen
MNPA has shown promising results in various scientific research applications. One of the most significant applications of MNPA is in medicinal chemistry. MNPA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, MNPA has been shown to exhibit anticancer activity, making it a potential lead compound in the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-7(14)10(12(16)19-2)11(15)8-3-5-9(6-4-8)13(17)18/h3-6,15H,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJXFGCAAADNL-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(\C1=CC=C(C=C1)[N+](=O)[O-])/O)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)



![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)


